- Enantioselective bioconversion using Escherichia coli cells expressing Saccharomyces cerevisiae reductase and Bacillus subtilis glucose dehydrogenaseJournal of Microbiology and Biotechnology, 2010, 20(9), 1300-1306,
Cas no 90866-33-4 ((R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%))

90866-33-4 structure
Nome del prodotto:(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%)
Numero CAS:90866-33-4
MF:C6H11ClO3
MW:166.602741479874
MDL:MFCD00211242
CID:61451
PubChem ID:2734445
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate
- (R)-(+)-4-Chloro-3-hydroxybutyric acid ethyl ester
- R-4-Chloro-3-hydroxybutyric acid ethyl ester
- (R)-Ethyl 4-chloro-3-hydroxybutanoate
- Ethyl (R)-4-Chloro-3-hydroxybutyrate
- (R)-4-Chloro-3-hydroxybutyric Acid Ethyl Ester
- ethyl (3R)-4-chloro-3-hydroxybutanoate
- Ethyl (R)-4-Chloro-3-hydroxybutyrate
- 4-Chloro-3-hydroxybutyric acid ethyl ester
- Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate
- ethyl (r)-4-chloro-3-hydroxybutanoate
- Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester, (3R)-
- (S)-4-Chloro-3-hydroxy-butyric acid ethyl ester
- PubChem5919
- KSC490
- Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester, (R)- (ZCI)
- (+)-Ethyl 4-chloro-3-hydroxybutyrate
- (R)-4-Chloro-3-hydroxybutanoic acid ethyl ester
- (R)-Ethyl 4-chloro-3-hydroxyl butanoate
- Ethyl (R)-γ-chloro-β-hydroxybutyrate
- (R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%)
- 4-Chloro-3-hydroxybutyric acid ethyl ester, (3R)-
- C1733
- SCHEMBL96009
- 90866-33-4
- DTXSID20370313
- Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester, (R)-
- MFCD00211242
- AS-14909
- ethyl (+) (R)-4-chloro-3-hydroxybutyrate
- CS-W010802
- (R)-(+)-ETHYL-4-CHLORO 3-HYDROXYBUTANOATE
- ZL59XVD2RW
- Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, 96%
- Ethyl (3R)-(+)-4-Chloro-3-hvdroxybutyrate
- AC-5620
- AC-32125
- BCP23440
- EN300-102988
- (R)-Ethyl4-chloro-3-hydroxybutanoate
- AKOS007930015
- ethyl-4-chloro-3(R)-hydroxybutyrate
-
- MDL: MFCD00211242
- Inchi: 1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m1/s1
- Chiave InChI: ZAJNMXDBJKCCAT-RXMQYKEDSA-N
- Sorrisi: C([C@@H](O)CCl)C(=O)OCC
Proprietà calcolate
- Massa esatta: 166.04000
- Massa monoisotopica: 166.04
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 10
- Conta legami ruotabili: 5
- Complessità: 105
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.4
- Superficie polare topologica: 46.5
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Liquido trasparente incolore
- Densità: 1.19 g/mL at 25 °C(lit.)
- Punto di fusione: 93-95 °C
- Punto di ebollizione: 93-95 °C/5 mmHg(lit.)
- Punto di infiammabilità: Gradi Fahrenheit:235,4°F
Gradi Celsius:113°C - Indice di rifrazione: n20/D 1.453(lit.)
- PSA: 46.53000
- LogP: 0.53930
- Rotazione specifica: 14 º (neat)
- Solubilità: Impossibile miscelare o difficile miscelare in acqua
- Attività ottica: [α]23/D +14°, neat
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Danger
- Dichiarazione di pericolo: H318
- Dichiarazione di avvertimento: P280,P305+P351+P338
- Numero di trasporto dei materiali pericolosi:UN 2810
- WGK Germania:3
- Codice categoria di pericolo: 41
- Istruzioni di sicurezza: S26-S36
-
Identificazione dei materiali pericolosi:
- Termine di sicurezza:6.1
- Gruppo di imballaggio:III
- Condizioni di conservazione:Sealed in dry,2-8°C
- Frasi di rischio:R41
- Classe di pericolo:6.1
- PackingGroup:III
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Dati doganali
- CODICE SA:2942000000
- Dati doganali:
Codice doganale cinese:
2918199090Panoramica:
SA: 2918199090. Altri alcoli contenenti, ma non altri, acidi ossicarbossilici (compresi anidride\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2918199090 altri acidi carbossilici con funzione alcolica ma senza altra funzione ossigenata, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046550-500g |
(R)-Ethyl 4-chloro-3-hydroxybutanoate |
90866-33-4 | 98% | 500g |
¥2752.00 | 2024-04-25 | |
abcr | AB171241-100 g |
(R)-4-Chloro-3-hydroxybutyric acid ethyl ester, 95%; . |
90866-33-4 | 95% | 100 g |
€766.70 | 2023-07-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L18553-5g |
Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, 97%, ee 96% |
90866-33-4 | ee 96% | 5g |
¥4568.00 | 2023-03-01 | |
TRC | E901985-5g |
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) |
90866-33-4 | 5g |
$138.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-234908-1 g |
Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, |
90866-33-4 | 1g |
¥451.00 | 2023-07-10 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R804936-1g |
90866-33-4 | 95% | 1g |
¥39.00 | 2022-08-31 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R30750-100g |
(R)-Ethyl 4-chloro-3-hydroxybutanoate |
90866-33-4 | 100g |
¥876.0 | 2021-09-08 | ||
Enamine | EN300-102988-5.0g |
ethyl (3R)-4-chloro-3-hydroxybutanoate |
90866-33-4 | 95% | 5g |
$83.0 | 2023-06-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014121-25g |
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) |
90866-33-4 | 95% | 25g |
¥213 | 2024-05-21 | |
abcr | AB171241-10 g |
(R)-4-Chloro-3-hydroxybutyric acid ethyl ester, 95%; . |
90866-33-4 | 95% | 10g |
€83.50 | 2023-01-28 |
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Glucose , NADP Catalysts: Glucose dehydrogenase , Reductase Solvents: Water ; 180 min, pH 7.5, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 7.5, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 7.5, 30 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ; 8 - 10 h, 60 °C
Riferimento
- pH-controlled regioselective nucleophilic ring-opening of epoxide: an improved process for the preparation of (R)-(-)- or (S)-(+)-3-hydroxytetrahydrofuranOrganic & Biomolecular Chemistry, 2022, 20(34), 6863-6868,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Glucose , NADP , NAD , Glucose 6-phosphate , Isopropanol , Allyl bromide , Sodium hydroxide , Sodium phosphate , Magnesium chloride Catalysts: Glucose 6-phosphate dehydrogenase , Hexokinase , Alcohol dehydrogenase Solvents: Butyl acetate , Water ; 1 h, pH 7.0, 30 °C; 4 h, pH 7.0, 30 °C; 6 h, pH 7.0, 30 °C
Riferimento
Bioconversion of ethyl 4-chloro-3-oxobutanoate by permeabilized fresh brewer's yeast cells in the presence of allyl bromide
Journal of Industrial Microbiology & Biotechnology,
2007,
34(2),
151-156
,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Glucose , NADP , Sodium carbonate Catalysts: Copper ; pH 7, 30 °C
Riferimento
Highly efficient synthesis of pharmaceutically relevant chiral 3-N-substituted-azacyclic alcohols using two enantiocomplementary short chain dehydrogenases
Biochemical Engineering Journal,
2022,
178,
,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Glucose Catalysts: Glucose 6-phosphate dehydrogenase , NADP-dependent alc. dehydrogenase Solvents: Water ; pH 6, 32 °C
Riferimento
- Asymmetric reduction of ethyl 4-chloroacetoacetate to R-(+)-4-chloro-3-hydroxybutyrate by recombinant Escherichia coli strainsHuaxue Fanying Gongcheng Yu Gongyi, 2006, 22(4), 350-355,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: NADPH , 2-(1-Oxopropoxy)acetaldehyde Catalysts: Aldo-keto reductase Solvents: Water ; 12 h, pH 7, 50 °C
Riferimento
- Biocatalytic properties of a recombinant aldo-keto reductase with broad substrate spectrum and excellent stereoselectivityApplied Microbiology and Biotechnology, 2011, 89(4), 1111-1118,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium trichloride , (R)-MeO-BIPHEP Solvents: Methanol
Riferimento
- Asymmetric hydrogenation reactions using a practical in situ generation of chiral ruthenium-diphosphine catalysts from anhydrous RuCl3Tetrahedron, 2001, 57(13), 2563-2568,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Glucose , L-Glutamine , (+)-Xylose , β-Cyclodextrin Solvents: Butyl acetate , Water ; 24 h, pH 6.5, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5
Riferimento
- Effective biosynthesis of ethyl (R)-4-chloro-3-hydroxybutanoate by supplementation of L-glutamine, D-xylose and β-cyclodextrin in n-butyl acetate-water mediaJournal of Biotechnology, 2015, 203, 62-67,
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: NADPH , Glucose dehydrogenase , Reductase Solvents: Water
Riferimento
- Asymmetric reduction of β-keto esters with an enzyme from bakers' yeastBulletin of the Chemical Society of Japan, 1994, 67(2), 524-8,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Glucose , NADPH Solvents: Water ; 7 h, pH 6.0, rt
Riferimento
- Efficient production of recombinant aldehyde reductase and its application for asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoatePreparative Biochemistry & Biotechnology, 2005, 35(3), 203-215,
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Isopropanol , Water , Glycine, L-γ-glutamyl-L-cysteinyl-, compd. with 2-hydroxy-N,N,N-trimethylethanam… ; 2 h, pH 7.5, 30 °C
1.2 Reagents: Ethyl acetate
1.2 Reagents: Ethyl acetate
Riferimento
- Efficient asymmetric synthesis of ethyl (R)-3-hydroxybutyrate by recombinant Escherichia coli cells under high substrate loading using eco-friendly ionic liquids as cosolventBioprocess and Biosystems Engineering, 2023, 46(9), 1293-1302,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: NADP Catalysts: Iron oxide (Fe3O4) (supported on helical multi-walled carbon nanotubes) , Carbon , Aldo-keto reductase ; 8 h, 35 °C
Riferimento
- Chemoenzymatic catalysis of tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate by aldo-keto reductase coupled with composite Fe3O4 nanozyme scaffoldChemical Engineering Science, 2022, 261,,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Glucose , NADH Catalysts: 2613440-02-9 Solvents: Water ; 840 min, pH 7, 30 °C
Riferimento
- Preparation of combined cross-linked enzyme aggregates and its application in synthesis of chiral alcohols by the asymmetric reduction of carbanyl groupGaodeng Xuexiao Huaxue Xuebao, 2018, 39(1), 54-63,
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: Water ; 72 h, 28 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
Diplogelasinospora grovesii IMI 171018, a new whole cell biocatalyst for the stereoselective reduction of ketones
Tetrahedron: Asymmetry,
2004,
15(6),
951-962
,
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Raw materials
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Preparation Products
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Letteratura correlata
-
Zhiqin Xu,Yaling Mo,Zhengwen Li,Shurong Ban,Heng Song Org. Biomol. Chem. 2023 21 6397
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Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
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Quantità:200kg
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(CAS:90866-33-4)(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%)

Purezza:99%
Quantità:500g
Prezzo ($):283.0